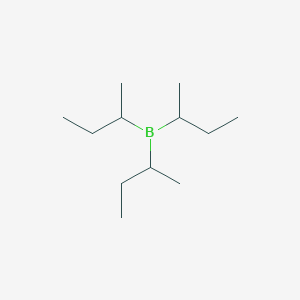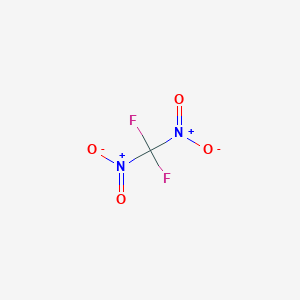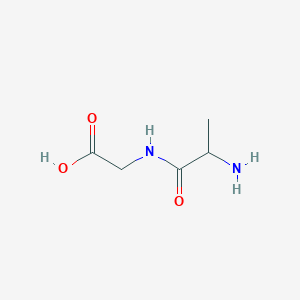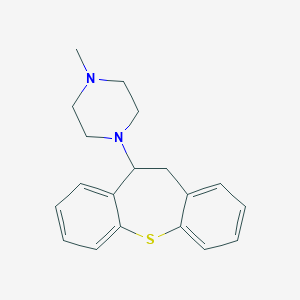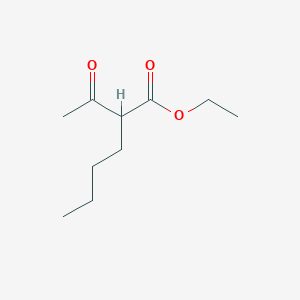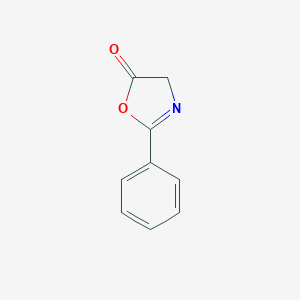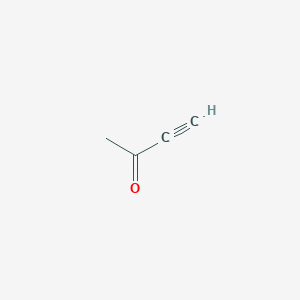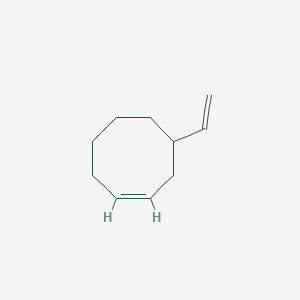
Cyclooctene, 4-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctene, 4-ethenyl-, also known as vinylcyclooctene (VCO), is a versatile compound that has gained significant attention in scientific research due to its unique chemical and physical properties. VCO is a cyclic olefin that contains a vinyl group, which makes it highly reactive and suitable for various applications in chemistry, materials science, and biotechnology.
Mécanisme D'action
The mechanism of action of VCO is primarily based on its reactivity towards various functional groups, such as alkenes, alkynes, and thiols. VCO can undergo ring-opening reactions under specific conditions, such as exposure to UV light or heat, which can lead to the formation of reactive intermediates that can react with other molecules. The vinyl group attached to the ring can also undergo addition reactions with other molecules, such as nucleophiles and radicals, which can further modify the properties of VCO.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of VCO have been studied in various contexts, including its potential toxicity and biocompatibility. In general, VCO is considered to be a relatively safe compound with low toxicity towards cells and tissues. However, the reactivity of VCO towards various functional groups can lead to the formation of reactive intermediates that can potentially cause cellular damage and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using VCO in lab experiments include its high reactivity, versatility, and ease of synthesis. VCO can be easily synthesized using standard chemical techniques and can be functionalized with various functional groups to suit specific experimental needs. The limitations of using VCO in lab experiments include its potential toxicity and reactivity towards other molecules, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of VCO, including its potential applications in drug delivery, materials science, and biotechnology. In drug delivery, VCO can be further explored as a carrier for the targeted delivery of drugs to specific cells and tissues. In materials science, VCO can be used as a building block for the synthesis of functional materials with unique optical and mechanical properties. In biotechnology, VCO can be used as a reactive handle for the conjugation of biomolecules to surfaces and nanoparticles, which can enhance their specificity and efficacy.
Méthodes De Synthèse
The synthesis of VCO can be achieved through various methods, including ring-closing metathesis (RCM), Diels-Alder reaction, and radical addition. RCM is the most commonly used method for synthesizing VCO, which involves the use of a ruthenium-based catalyst to promote the ring-closing reaction between a diene and an alkene. The resulting product is a cyclic olefin with a vinyl group attached to the ring.
Applications De Recherche Scientifique
VCO has been extensively studied for its potential applications in various fields of science, including materials science, biotechnology, and drug delivery. In materials science, VCO is used as a building block for the synthesis of functional polymers and materials with unique optical and mechanical properties. In biotechnology, VCO is used as a reactive handle for the conjugation of biomolecules, such as proteins and antibodies, to surfaces and nanoparticles. VCO has also been explored as a drug delivery agent due to its ability to undergo ring-opening reactions under specific conditions, which can trigger the release of drugs from the carrier.
Propriétés
Numéro CAS |
1124-45-4 |
|---|---|
Nom du produit |
Cyclooctene, 4-ethenyl- |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(1Z)-4-ethenylcyclooctene |
InChI |
InChI=1S/C10H16/c1-2-10-8-6-4-3-5-7-9-10/h2,4,6,10H,1,3,5,7-9H2/b6-4- |
Clé InChI |
XHOHAACPKAMLNN-XQRVVYSFSA-N |
SMILES isomérique |
C=CC1CCCC/C=C\C1 |
SMILES |
C=CC1CCCCC=CC1 |
SMILES canonique |
C=CC1CCCCC=CC1 |
Synonymes |
4-Ethenylcyclooctene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



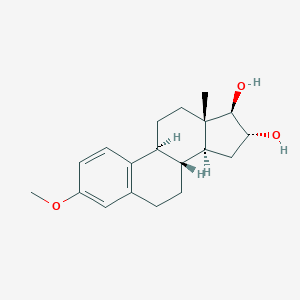

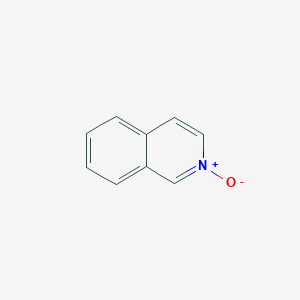
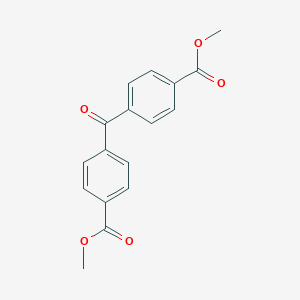
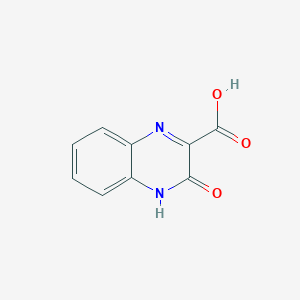
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
